Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol
Description
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R,4R)-4-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
QAGSWXPHVBZSKN-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)CO |
Canonical SMILES |
CC1CCNC(C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: 4-methylpiperidin-2-one.
Reduction: 4-methylpiperidine.
Substitution: 4-methylpiperidin-2-yl chloride.
Scientific Research Applications
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol can be compared with other similar compounds such as:
4-methylpiperidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-methylpiperidin-2-one: The ketone form, which is more prone to reduction reactions.
2-methylpiperidin-4-yl)methanol: A positional isomer with different chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
